



Application Notes and Protocols for CD28 in Flow Cytometry

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Compound of Interest		
Compound Name:	DB28	
Cat. No.:	B1227162	Get Quote

Disclaimer: The user query specified "DB28". Following a comprehensive search, no specific molecule or reagent named "DB28" used in flow cytometry was identified. It is highly likely that this was a typographical error and the intended topic was CD28, a crucial costimulatory receptor in T-cell activation. These application notes and protocols are therefore based on the application of CD28 in flow cytometry.

Introduction to CD28

CD28 is a 44 kDa homodimeric transmembrane glycoprotein expressed on the surface of most T cells, including thymocytes and mature T cells, as well as plasma cells. It is a critical costimulatory receptor that, upon binding to its ligands B7-1 (CD80) and B7-2 (CD86) on antigen-presenting cells (APCs), provides the necessary second signal for T-cell activation, proliferation, and cytokine production.[1] This signaling pathway is essential for a robust immune response and plays a significant role in various diseases, including autoimmune disorders and cancer. Flow cytometry is a powerful technique to quantify the expression of CD28 on different cell populations, providing valuable insights into the activation state and functional potential of T cells.

Core Applications in Research and Drug Development

 Immunophenotyping: To identify and enumerate CD28-positive T-cell subsets in various sample types, including whole blood, peripheral blood mononuclear cells (PBMCs), and



tissue digests.

- T-Cell Activation Studies: To monitor changes in CD28 expression as a marker of T-cell activation in response to stimuli.
- Receptor Occupancy Assays: To determine the binding of therapeutic antibodies targeting CD28 or its ligands.[2]
- Functional Assays: To correlate CD28 expression with T-cell functions such as proliferation and cytokine production.

Quantitative Data Summary

The following tables provide a summary of typical reagents and their working concentrations for CD28 flow cytometry experiments. It is important to note that optimal concentrations may vary depending on the specific cell type, antibody clone, and experimental conditions, and should be determined by titration for each new experiment.

Table 1: Typical Reagent Concentrations for Cell Staining

Reagent	Stock Concentration	Working Concentration	Volume per 10^6 cells
Anti-human CD28 Antibody	Varies by manufacturer	Titrated (e.g., 0.25 μ g/test)	5 μL
Viability Dye (e.g., PI)	1 mg/mL	1-10 μg/mL	1-2 μL
Fc Block (e.g., Human TruStain FcX™)	Varies by manufacturer	Varies by manufacturer	5 μL
Fixation Buffer (e.g., 1% PFA)	4%	1%	500 μL
Permeabilization Buffer (e.g., 0.1% Saponin)	10%	0.1%	500 μL

Table 2: Fluorochrome-conjugated Anti-CD28 Antibodies



Fluorochrome	Excitation (nm)	Emission (nm)	Laser Line
FITC	495	519	Blue (488 nm)
PE	496, 565	578	Blue (488 nm) or Yellow/Green (561 nm)
APC	650	660	Red (633 nm)
PerCP-Cy5.5	482	695	Blue (488 nm)
PE-Cy7	496, 565	785	Blue (488 nm) or Yellow/Green (561 nm)
BV421	407	421	Violet (405 nm)

Experimental Protocols

Protocol 1: Cell Surface Staining of CD28 on Human PBMCs

This protocol describes the direct immunofluorescence staining of CD28 on the surface of human PBMCs for analysis by flow cytometry.

Materials:

- Human PBMCs isolated by density gradient centrifugation
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
- Fc Receptor Blocking solution (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated anti-human CD28 antibody
- Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
- 12 x 75 mm polystyrene tubes

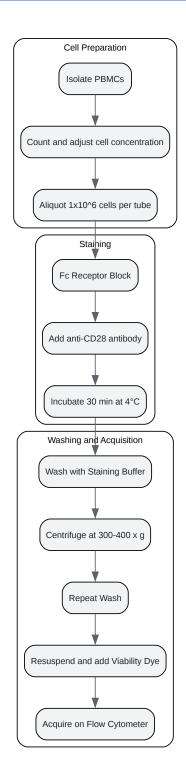


Flow cytometer

Procedure:

- Cell Preparation: Start with a single-cell suspension of human PBMCs. Count the cells and adjust the concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.
- Aliquot Cells: Aliquot 100 μL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.
- Fc Receptor Blocking: Add 5 μL of Fc Receptor Blocking solution to each tube to prevent non-specific binding of antibodies to Fc receptors. Incubate for 10 minutes at room temperature.
- Antibody Staining: Add the predetermined optimal volume of the fluorochrome-conjugated anti-human CD28 antibody to each tube. Vortex gently.
- Incubation: Incubate the tubes for 30 minutes at 4°C in the dark.
- Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
- Decant Supernatant: Carefully decant the supernatant.
- Repeat Wash: Repeat the washing step (steps 6 and 7) one more time.
- Resuspension and Viability Staining: Resuspend the cell pellet in 500 μL of Flow Cytometry Staining Buffer. If using a non-fixable viability dye like PI or 7-AAD, add it to the samples immediately before analysis.
- Data Acquisition: Analyze the samples on a flow cytometer within one hour.





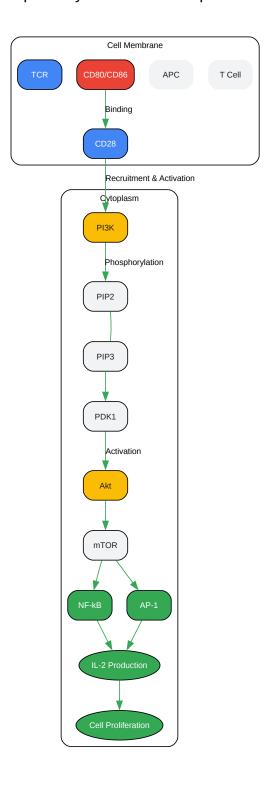
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Figure 1: Experimental workflow for cell surface staining of CD28.

CD28 Signaling Pathway



Upon engagement with its ligands (CD80/CD86) on an APC, CD28 initiates a signaling cascade that is crucial for T-cell activation. This pathway involves the recruitment of several key signaling molecules to the intracellular domain of CD28, leading to the activation of downstream transcription factors and ultimately resulting in cytokine production and cell proliferation.[1][3] The PI3K/Akt pathway is a central component of CD28 signaling.[1]





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Figure 2: Simplified CD28 signaling pathway leading to T-cell activation.

Troubleshooting and Considerations

- High Background Staining: This may be due to insufficient Fc receptor blocking or nonspecific antibody binding. Ensure proper Fc blocking and titrate the antibody to its optimal concentration.
- Low Signal: This could be a result of low CD28 expression on the cells of interest, improper antibody storage, or photobleaching of the fluorochrome. Use a positive control cell line known to express CD28 and protect stained samples from light.
- Compensation: When performing multicolor flow cytometry, ensure proper compensation controls are used to correct for spectral overlap between fluorochromes.
- Viability: Always include a viability dye to exclude dead cells, which can non-specifically bind antibodies and lead to false-positive results.

These application notes provide a comprehensive guide for researchers and scientists interested in studying CD28 using flow cytometry. By following these protocols and considering the key aspects of the experimental design, reliable and reproducible data can be generated for a wide range of applications in immunology and drug development.

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